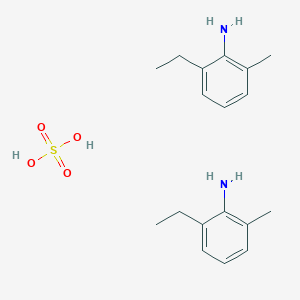
2-Ethyl-6-methylaniline;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-6-methylaniline is an organic compound with the molecular formula C9H13N. It is a derivative of aniline, where the amino group is substituted with ethyl and methyl groups at the 2 and 6 positions, respectively. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethyl-6-methylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with ethyl and methyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the aniline, allowing it to react with the alkyl halides.
Industrial Production Methods
In industrial settings, 2-Ethyl-6-methylaniline is produced through a similar alkylation process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones, nitro derivatives.
Reduction: Amines, reduced derivatives.
Substitution: Nitro compounds, sulfonic acids, halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-6-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Industry: It is used in the production of rubber chemicals, antioxidants, and stabilizers.
Wirkmechanismus
The mechanism of action of 2-Ethyl-6-methylaniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, affecting metabolic pathways and cellular functions. The compound’s aromatic ring and amino group allow it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylaniline: Similar structure but lacks the ethyl group.
2-Ethylaniline: Similar structure but lacks the methyl group.
2,6-Diethylaniline: Similar structure but has an additional ethyl group instead of a methyl group.
Uniqueness
2-Ethyl-6-methylaniline is unique due to the presence of both ethyl and methyl groups on the aromatic ring, which influences its chemical reactivity and physical properties. This combination of substituents provides a balance of steric and electronic effects, making it a valuable compound in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
137374-00-6 |
|---|---|
Molekularformel |
C18H28N2O4S |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
2-ethyl-6-methylaniline;sulfuric acid |
InChI |
InChI=1S/2C9H13N.H2O4S/c2*1-3-8-6-4-5-7(2)9(8)10;1-5(2,3)4/h2*4-6H,3,10H2,1-2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
ZGDFDLMFTZCNAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC(=C1N)C.CCC1=CC=CC(=C1N)C.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)

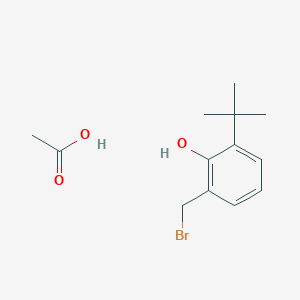
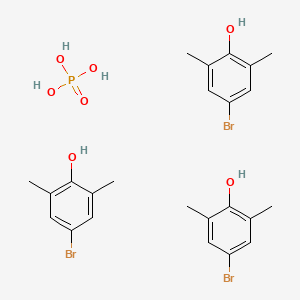
![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)
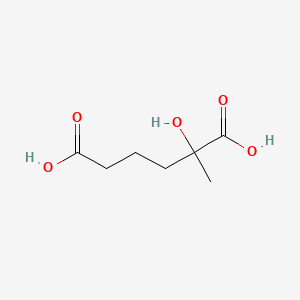
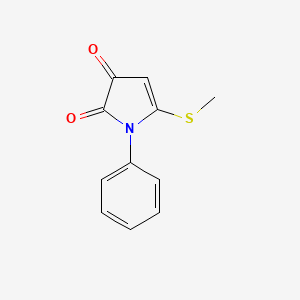

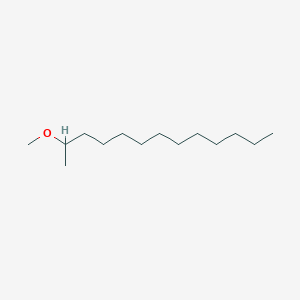
![3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14278968.png)
![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)
